molecular formula C17H9F6NO2S2 B5016198 5-({5-[3,5-bis(trifluoromethyl)phenyl]-2-furyl}methylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one

5-({5-[3,5-bis(trifluoromethyl)phenyl]-2-furyl}methylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5016198
M. Wt: 437.4 g/mol
InChI Key: KGECSSWYBCWAOB-NTUHNPAUSA-N
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Description

The compound appears to contain a thiazolidinone ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring. It also has a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The compound also contains a phenyl ring with two trifluoromethyl groups attached, which could potentially influence the compound’s reactivity and properties .


Molecular Structure Analysis

The presence of multiple aromatic rings (furan and phenyl) and heteroatoms (oxygen in furan, nitrogen and sulfur in thiazolidinone) could result in interesting electronic properties. The trifluoromethyl groups are electron-withdrawing, which could influence the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity could be influenced by the electron-withdrawing trifluoromethyl groups and the electron-rich aromatic rings. It might undergo reactions typical for these types of structures, such as electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of aromatic rings and trifluoromethyl groups could increase its lipophilicity. The heteroatoms might allow it to participate in hydrogen bonding .

Mechanism of Action

Without specific context, it’s hard to predict the exact mechanism of action. If this compound is intended to be a drug, its mechanism would depend on its target in the body. The trifluoromethyl groups could enhance the compound’s lipophilicity, potentially influencing its ability to cross cell membranes .

properties

IUPAC Name

(5E)-5-[[5-[3,5-bis(trifluoromethyl)phenyl]furan-2-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9F6NO2S2/c1-24-14(25)13(28-15(24)27)7-11-2-3-12(26-11)8-4-9(16(18,19)20)6-10(5-8)17(21,22)23/h2-7H,1H3/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGECSSWYBCWAOB-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(O2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC=C(O2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9F6NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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